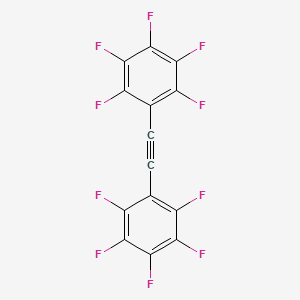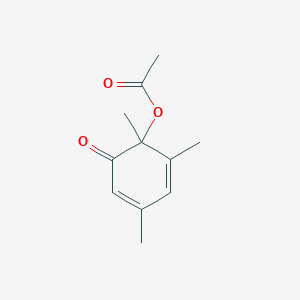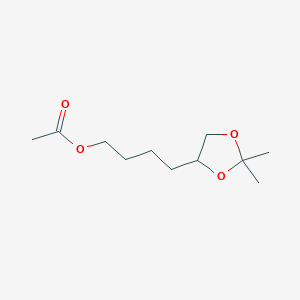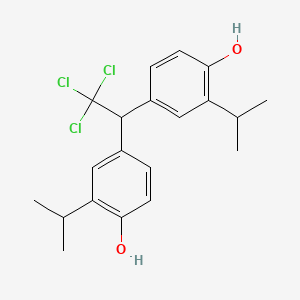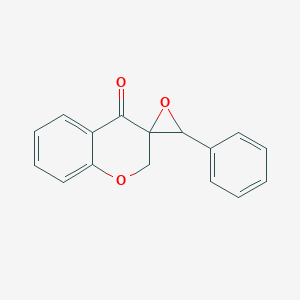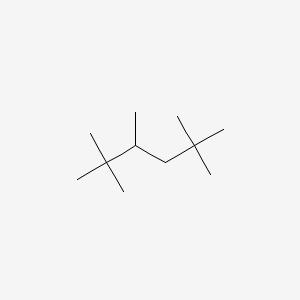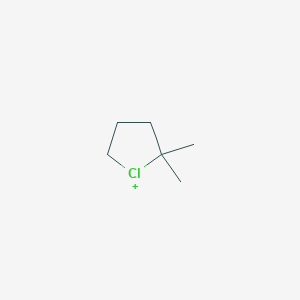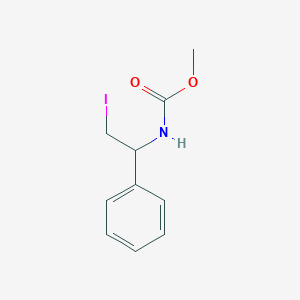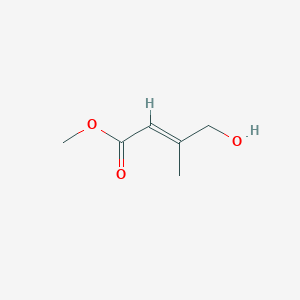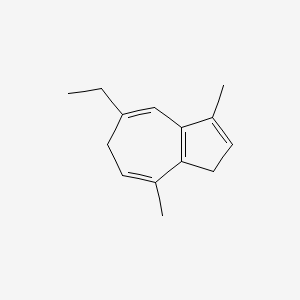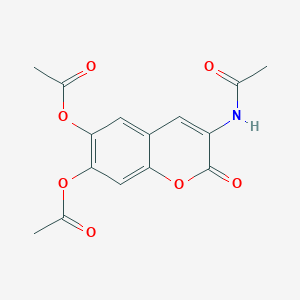
3-Acetamido-6,7-diacetoxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-6,7-diacetoxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are naturally occurring compounds found in many plants and have been used historically for their anticoagulant, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-6,7-diacetoxycoumarin typically involves the acetylation of 3-acetamidocoumarin. One common method is the reaction of 3-acetamidocoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, time, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamido-6,7-diacetoxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-Acetamido-6,7-diacetoxycoumarin has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Mécanisme D'action
The mechanism of action of 3-acetamido-6,7-diacetoxycoumarin involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . It can also interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetamido-6-aminocoumarin: Similar in structure but with an amino group instead of acetoxy groups.
3-Acetamido-8-aminocoumarin: Another similar compound with an amino group at a different position.
4-Methyl-6,7-dihydroxycoumarin: A coumarin derivative with hydroxyl groups instead of acetoxy groups.
Uniqueness
3-Acetamido-6,7-diacetoxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
22065-09-4 |
|---|---|
Formule moléculaire |
C15H13NO7 |
Poids moléculaire |
319.27 g/mol |
Nom IUPAC |
(3-acetamido-7-acetyloxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C15H13NO7/c1-7(17)16-11-4-10-5-13(21-8(2)18)14(22-9(3)19)6-12(10)23-15(11)20/h4-6H,1-3H3,(H,16,17) |
Clé InChI |
GRGSLGZKNJABOM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=CC(=C(C=C2OC1=O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)
